molecular formula C13H10N2O2S B12117452 Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-71-7

Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B12117452
CAS No.: 1152513-71-7
M. Wt: 258.30 g/mol
InChI Key: YKGZJJSYNDQBJB-UHFFFAOYSA-N
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Description

Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-thienylmethyl group at position 5 and a phenolic hydroxyl group at position 3 of the benzene ring. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal chemistry . The 3-thienylmethyl substituent introduces sulfur-containing aromaticity, which may enhance interactions with biological targets, while the phenol group contributes to solubility and pharmacokinetic properties .

Properties

CAS No.

1152513-71-7

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

3-[5-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C13H10N2O2S/c16-11-3-1-2-10(7-11)13-14-12(17-15-13)6-9-4-5-18-8-9/h1-5,7-8,16H,6H2

InChI Key

YKGZJJSYNDQBJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NOC(=N2)CC3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring. The thienylmethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)

    Reduction: Hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Quinones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- exerts its effects depends on its interaction with molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural analogues and their comparative features:

Compound Name Substituents on Oxadiazole/Phenyl Rings Key Properties/Applications Reference
Target Compound 5-(3-Thienylmethyl), 3-phenol Antimicrobial potential, metabolic stability
4-(3-(4-Aminomethylphenyl)-Oxadiazolyl)phenol (15a) 5-(4-Aminomethylphenyl), 3-phenol Enhanced solubility, GI pathogen activity
2-(5-(Chloromethyl)-Oxadiazol-3-yl)phenol 5-(Chloromethyl), 2-phenol Higher reactivity (chlorine substituent)
3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole 3-Phenyl, 5-(2-thienyl) Electronic modulation via thienyl group
3,5-Difluoro-4-(5-isopropyl-Oxadiazolyl)phenol 5-Isopropyl, 3,5-difluoro, 4-phenol Increased lipophilicity, bioavailability

Physicochemical Properties

  • Solubility: Phenolic hydroxyl groups enhance aqueous solubility, critical for oral bioavailability. Fluorinated derivatives (e.g., 3,5-difluoro) balance lipophilicity and solubility via halogen bonding .

Stability and Toxicity

  • The phenol group is susceptible to glucuronidation, a common metabolic pathway, whereas thienylmethyl may reduce hepatic clearance compared to chloromethyl analogues .
  • Toxicity profiles vary: Aminomethyl derivatives (15a) show lower cytotoxicity, while halogenated compounds require careful optimization to mitigate off-target effects .

Biological Activity

The compound Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is a novel phenolic derivative with potential biological activity. Its structure incorporates a thienylmethyl group and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- can be represented as follows:

C10H8N4OS\text{C}_{10}\text{H}_{8}\text{N}_4\text{OS}

Key Properties

PropertyValue
Molecular FormulaC10H8N4OS
Molecular Weight232.26 g/mol
SolubilitySoluble in DMSO
Boiling PointNot specified
pKaNot specified

The biological activity of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known to exhibit antimicrobial and anticancer properties. Studies suggest that compounds with oxadiazole structures can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways including:

  • Inhibition of topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition can lead to increased DNA damage and cell death.
  • Modulation of signaling pathways : The compound may influence pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Antimicrobial Activity

Research has indicated that phenolic compounds exhibit significant antimicrobial properties. For instance, a study on related phenolic derivatives demonstrated effective inhibition against various bacterial strains. The specific activity of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully elucidated but suggests potential therapeutic applications.

Anticancer Activity

Phenolic compounds have been extensively studied for their anticancer effects. The compound's structure suggests it could target cancer cells effectively. A comparative study indicated that similar oxadiazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines (HePG2, Caco-2). Further investigations are necessary to establish the specific cytotoxicity profile of Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-.

Study 1: Anticancer Efficacy

In a recent study published in Bioorganic & Medicinal Chemistry Letters, derivatives of oxadiazoles were synthesized and tested for their anticancer properties. Among them, a compound structurally similar to Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]- showed promising results with an IC50 value of 0.29 µM against HePG2 cells. This suggests that the thienylmethyl substitution enhances the anticancer efficacy of the oxadiazole moiety.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of phenolic compounds revealed that derivatives with oxadiazole rings exhibited significant activity against Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could enhance antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization of thioamides or amidoximes with carboxylic acid derivatives. For this compound:

  • Key Steps :

    • Formation of the oxadiazole ring via reaction of a nitrile precursor with hydroxylamine.
    • Introduction of the 3-thienylmethyl group via alkylation or coupling reactions.
    • Functionalization of the phenol moiety (e.g., protection/deprotection strategies).
  • Optimization :

    • Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency .
    • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) improves regioselectivity .
    • Solvent Systems : Polar aprotic solvents (DMF, DMSO) favor oxadiazole formation .
  • Example Protocol :

    StepReagents/ConditionsYield (%)
    1NH₂OH·HCl, DMF, 100°C65–75
    23-Thienylmethyl bromide, K₂CO₃, DMF50–60
    3Deprotection (TFA/CH₂Cl₂)85–90

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include:
    • Resolution : Aim for <1.0 Å to resolve electron density of the thienylmethyl group .
    • Twinned Data : Employ SHELXL for handling pseudo-merohedral twinning .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC). The thienyl protons resonate at δ 6.8–7.5 ppm .
    • FT-IR : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assay : Test against S. aureus (Gram+) and E. coli (Gram–) using broth microdilution (CLSI guidelines). Compare with fluoro-/nitro-substituted analogs (Table 1) .
  • Cytotoxicity :
    • MTT Assay : Screen against HEK-293 (normal) and HeLa (cancer) cells. IC₅₀ values >50 μM suggest low toxicity .

Q. Table 1: Comparative Biological Activity of Oxadiazole Derivatives

CompoundSubstituentAntibacterial (MIC, μg/mL)Antitumor (IC₅₀, μM)
This compound3-Thienylmethyl16–32 (Gram+)>100
3-Fluorophenyl analog2-Fluorophenyl8–1645–60
4-Nitrophenyl analog4-Nitrophenyl64–12825–35

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase antitumor activity but reduce solubility .
    • Lipophilic Groups (e.g., thienylmethyl): Enhance membrane permeability but may raise cytotoxicity .
  • Computational Modeling :
    • Docking Studies : Use AutoDock Vina to predict binding to bacterial FabH or kinase targets. Thienylmethyl shows π-π stacking with Tyr158 in FabH .
  • Synthetic Modifications :
    • Introduce sulfonate groups to improve solubility without compromising activity .

Q. How should researchers address contradictory data in bioactivity studies (e.g., high potency in vitro vs. low in vivo efficacy)?

Methodological Answer:

  • Pharmacokinetic Analysis :
    • ADME Profiling : Measure plasma stability (e.g., t₁/₂ in rat liver microsomes) and LogP (target: 2–3).
    • Metabolite Identification : Use LC-MS/MS to detect oxidative degradation of the thienyl group .
  • Formulation Strategies :
    • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .

Q. What crystallographic challenges arise when analyzing this compound, and how can they be resolved?

Methodological Answer:

  • Common Issues :
    • Disorder : The thienylmethyl side chain may exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU, DELU) .
    • Weak Diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm) .
  • Validation : Check R₁/wR₂ convergence (<5% discrepancy) and PLATON alerts for missed symmetry .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • DFT Calculations :
    • HOMO-LUMO Analysis : Identify nucleophilic/electrophilic sites (e.g., oxadiazole C3 position) .
    • Transition State Modeling : Simulate SN2 reactions at the thienylmethyl group using Gaussian09 .
  • Machine Learning :
    • Train models on existing oxadiazole reaction datasets to predict regioselectivity in alkylation steps .

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